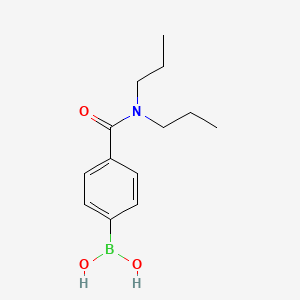

4-(Dipropylcarbamoyl)phenylboronic acid

描述

属性

IUPAC Name |

[4-(dipropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO3/c1-3-9-15(10-4-2)13(16)11-5-7-12(8-6-11)14(17)18/h5-8,17-18H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGIJQOMEWJVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N(CCC)CCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657207 | |

| Record name | [4-(Dipropylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-32-0 | |

| Record name | [4-(Dipropylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N,N-Dipropylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 4-Bromophenylboronic Acid Intermediate

A common precursor for functionalized phenylboronic acids is 4-bromophenylboronic acid, which can be prepared via lithiation and subsequent borylation:

-

- 4-bromobenzene derivative is treated with n-butyllithium in hexane at low temperature (dry ice bath) to generate the aryllithium intermediate.

- This intermediate is then reacted with a boron source such as trimethyl borate or boronic acid derivatives.

- The reaction mixture is quenched with aqueous acid to yield 4-bromophenylboronic acid.

Introduction of the Dipropylcarbamoyl Group

The dipropylcarbamoyl substituent is introduced by forming an amide bond between the para-positioned amino group on the phenyl ring and dipropylcarbamoyl chloride or via carbamoylation using dipropylamine and suitable coupling reagents.

-

- Starting from 4-aminophenylboronic acid or its protected derivative, the amine is reacted with dipropylcarbamoyl chloride under basic conditions (e.g., triethylamine) in an aprotic solvent such as dichloromethane or acetonitrile.

- The reaction is carried out at low temperature to control reactivity and improve selectivity.

- After completion, the mixture is washed, dried, and the product is purified by recrystallization or chromatography.

-

- Direct coupling of dipropylamine with 4-carboxyphenylboronic acid using carbodiimide coupling agents (e.g., EDC, DCC) can also be used to form the amide bond.

Representative Experimental Data Table

| Step | Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-bromobenzene + n-butyllithium, B(OMe)3, quench with HCl | Lithiation and borylation | 85-90 | Low temperature (-78°C) to room temp; inert atmosphere |

| 2 | 4-aminophenylboronic acid + dipropylcarbamoyl chloride, triethylamine, DCM | Amide bond formation | 75-90 | Reaction at 0–25°C; purification by recrystallization |

| 3 | Purification by recrystallization or chromatography | Isolation and purification | N/A | Ensures product purity >95% |

Research Findings and Considerations

Reaction specificity:

The para-substitution pattern is key to obtaining the desired this compound without ortho or meta isomers. Controlled lithiation and selective acylation avoid side reactions.Handling of boronic acid:

Boronic acids are sensitive to moisture and can form cyclic anhydrides; thus, reactions and storage under inert atmosphere or dry conditions improve stability.Purification challenges:

Due to the polar nature of the boronic acid and carbamoyl groups, chromatographic purification may require careful solvent system optimization, often involving mixtures of methanol, dichloromethane, and water.Scalability: The described methods are scalable with appropriate safety measures for handling organolithium reagents and acid chlorides, making them suitable for both laboratory and pilot-scale synthesis.

化学反应分析

Types of Reactions

4-(Dipropylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can produce a variety of substituted phenylboronic acids .

科学研究应用

Drug Delivery Systems

Glucose-Sensitive Hydrogels:

DPCPBA has been utilized in the development of glucose-sensitive hydrogels, which are crucial for self-regulated drug delivery systems. These hydrogels can release drugs in response to glucose levels, making them particularly useful for diabetes management. For instance, phenformin, an antidiabetic drug, was effectively released from PBA-functionalized hydrogels in relation to glucose concentration changes . The incorporation of DPCPBA into these systems enhances their responsiveness and stability compared to traditional low molecular weight gelators.

Self-Healing Hydrogels:

Research has also indicated that DPCPBA can be integrated into self-healing hydrogel systems. These hydrogels exhibit dynamic boronic acid interactions that allow for recovery after mechanical damage. Such properties are essential for applications requiring durability and longevity, such as tissue engineering and regenerative medicine .

Organic Synthesis

Catalysis and Reagent Applications:

DPCPBA serves as a versatile reagent in organic synthesis. Its boronic acid functionality allows it to participate in various coupling reactions, including Suzuki-Miyaura cross-coupling reactions. This application is significant for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals . The ability to modulate the reactivity of DPCPBA by altering its electronic environment makes it a valuable tool in synthetic chemistry.

Reversible Click Chemistry:

The compound is also employed in dynamic click chemistry, where it facilitates the formation of reversible covalent bonds with cis-diols. This property is harnessed in creating smart materials that can respond to environmental stimuli, thus broadening its applicability in supramolecular chemistry and material science .

Biomedical Applications

Targeted Drug Delivery:

DPCPBA's biocompatibility and ability to form stable complexes with biomolecules position it as an ideal candidate for targeted drug delivery systems. Its interaction with biological diols allows for the design of drug carriers that can selectively release therapeutic agents at specific sites within the body . This specificity is particularly advantageous in cancer therapy, where localized treatment can minimize side effects.

Nanocarriers for Cancer Therapy:

Recent advances have shown that DPCPBA can be incorporated into nanocarrier systems designed for cancer treatment. These nanocarriers utilize the unique properties of boronic acids to enhance drug solubility and stability while providing controlled release profiles tailored to tumor microenvironments .

Case Studies

作用机制

The mechanism of action of 4-(Dipropylcarbamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to selectively capture and release target molecules under specific conditions. The boronic acid group plays a crucial role in this mechanism, acting as a Lewis acid to facilitate the formation of boronate esters .

相似化合物的比较

Structural Analogs and Key Differences

The table below compares 4-(Dipropylcarbamoyl)phenylboronic acid with structurally related phenylboronic acid derivatives:

Physicochemical Properties

- pKa and Reactivity : The dipropylcarbamoyl group (-CON(Pr)₂) is electron-withdrawing, which lowers the pKa of the boronic acid moiety compared to electron-donating groups (e.g., -N(Et)₂). This property enhances its ability to bind diols (e.g., glucose) at physiological pH (~7.4), similar to the glucose-sensitive DDOPBA (pKa ~7.8) .

- Lipophilicity : The dipropyl substituents increase hydrophobicity (LogP ~2.5) compared to dimethylcarbamoyl (LogP ~1.8) or cyclic amine analogs, affecting membrane permeability in biological systems .

- Solubility : Dimethylcarbamoyl derivatives exhibit better aqueous solubility due to reduced steric hindrance, whereas dipropyl analogs require organic solvents (e.g., DCM, DMF) for dissolution .

生物活性

4-(Dipropylcarbamoyl)phenylboronic acid, with the molecular formula C13H20BNO3, is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound exhibits significant interactions with various biomolecules, particularly in the context of enzyme inhibition and cellular signaling pathways. Below is a detailed examination of its biological activity, supported by research findings and case studies.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as an inhibitor of serine proteases, including enzymes like chymotrypsin and trypsin. The compound interacts with the active site serine residue, forming a covalent bond that inhibits enzymatic activity, thereby influencing various cellular processes.

Key Mechanisms

- Enzyme Inhibition : The compound's interaction with serine residues in proteases leads to altered protein degradation pathways and affects downstream signaling molecules.

- Cell Signaling Modulation : Inhibition of specific enzymes can result in changes in gene expression and cellular metabolism, impacting overall cell function .

Cellular Effects

This compound has been shown to influence several cellular processes:

- Impact on Cell Signaling : It alters the activity of signaling pathways by inhibiting enzymes involved in signal transduction, which can lead to significant changes in cellular responses.

- Metabolic Interactions : The compound interacts with metabolic enzymes, affecting metabolite levels and metabolic flux within cells.

Case Studies

- Inhibition of Tumor Growth : Research has demonstrated that phenylboronic acid-decorated nanoparticles, which include derivatives like this compound, exhibit superior efficacy in tumor targeting. These nanoparticles showed enhanced penetration and accumulation in tumor sites compared to non-decorated counterparts, leading to improved antitumor effects in vivo .

-

Biochemical Applications : The compound has been utilized in various biochemical applications, such as:

- Serving as a reagent in Suzuki-Miyaura coupling reactions for synthesizing biaryl compounds.

- Developing boronate affinity materials for the selective enrichment of cis-diol-containing biomolecules.

The biochemical properties of this compound are characterized by its ability to interact with a variety of biomolecules:

- Reversible Binding : The formation of reversible bonds with diols enhances its utility in biochemical research.

- Subcellular Localization : Its localization within specific cellular compartments is determined by interactions with targeting signals and post-translational modifications .

Summary Table of Biological Activities

常见问题

Q. What are the optimal storage conditions for 4-(Dipropylcarbamoyl)phenylboronic acid to ensure stability?

Methodological Answer: To preserve the stability of this compound, store it under inert gas (argon or nitrogen) at 2–8°C in a tightly sealed, moisture-free container. Boronic acids are prone to hydrolysis and oxidation; inert gas minimizes air exposure, while low temperatures slow decomposition. Evidence from structurally similar compounds (e.g., 4-(4-pyridyl)phenylboronic acid) confirms that refrigeration under nitrogen extends shelf life . For long-term storage, consider desiccants or vacuum-sealed packaging to prevent moisture ingress .

Q. How can the purity of this compound be accurately determined in laboratory settings?

Methodological Answer: Purity assessment typically involves high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or nuclear magnetic resonance (NMR) spectroscopy. For HPLC, use a C18 column and acetonitrile/water mobile phase to resolve impurities. NMR analysis (¹H and ¹¹B) identifies residual solvents or byproducts, such as boroxines formed during dehydration . Quantitative ¹¹B NMR is particularly effective for detecting hydrolyzed boronic acid derivatives . Cross-validate results with elemental analysis (C, H, N) to confirm stoichiometric consistency .

Advanced Research Questions

Q. What are the challenges in designing Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?

Methodological Answer: Key challenges include:

- Steric hindrance : The dipropylcarbamoyl group may impede Pd-catalyst access to the boron atom. Use bulky ligands (e.g., SPhos or XPhos) to enhance catalytic efficiency .

- Protodeboronation : Electron-withdrawing carbamoyl groups can destabilize the boronic acid, leading to protodeboronation. Optimize reaction conditions (pH 8–9, mild temperatures) and add stabilizing agents like KF or Cs₂CO₃ to suppress this side reaction .

- Solvent compatibility : Avoid protic solvents (e.g., water) unless using micellar conditions (e.g., TPGS-750-M) to maintain boronic acid integrity .

Q. How do computational methods like DFT aid in predicting the reactivity of this compound in catalytic processes?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, including:

- Frontier molecular orbitals (FMOs) : Predict reactivity by analyzing HOMO-LUMO gaps. A smaller gap indicates higher electrophilicity, favoring oxidative addition in cross-coupling .

- Natural bonding orbital (NBO) analysis : Quantifies hyperconjugative interactions, such as charge transfer between the carbamoyl group and boron, which influence catalytic turnover .

- Transition-state modeling : Simulates Pd-mediated coupling steps to identify steric or electronic bottlenecks (e.g., ligand-substrate repulsion) .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Contradictions often arise from:

- Tautomerism : Boronic acids exist in equilibrium between trigonal (boronic acid) and tetrahedral (boronate) forms. Use low-temperature NMR (−40°C) or pH-controlled conditions to stabilize one form for clearer spectra .

- Impurity interference : Residual Pd catalysts or solvents (e.g., THF) can skew results. Purify samples via column chromatography or preparative HPLC before analysis .

- Crystallographic ambiguity : If X-ray diffraction fails due to poor crystallization, employ dynamic NMR or infrared spectroscopy (B-O stretching at ~1,350 cm⁻¹) to confirm bonding patterns .

Synthesis and Functionalization

Q. What strategies are effective for introducing the dipropylcarbamoyl group to phenylboronic acid frameworks?

Methodological Answer: Two primary routes:

Post-functionalization : React 4-bromophenylboronic acid with dipropylamine via Ullmann coupling (CuI, 1,10-phenanthroline, DMF, 120°C) .

Direct carbamoylation : Treat phenylboronic acid with dipropylcarbamoyl chloride in the presence of AlCl₃ (Friedel-Crafts acylation). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over-acylation .

Q. How does the dipropylcarbamoyl moiety influence the compound’s solubility and aggregation behavior?

Methodological Answer: The carbamoyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) via hydrogen bonding. However, bulky propyl chains promote aggregation in aqueous media. Characterize aggregation using dynamic light scattering (DLS) or cryo-TEM . To mitigate aggregation, use co-solvents (e.g., ethanol/water mixtures) or surfactants (e.g., SDS) .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Boronic acids can irritate skin and mucous membranes .

- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste in labeled boronic acid containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。